4-fluoro-2-(2H-1,2,3-triazol-2-yl)benzoic acid
Overview
Description
4-fluoro-2-(2H-1,2,3-triazol-2-yl)benzoic acid is a chemical compound with the molecular formula C9H6FN3O2 and a molecular weight of 207.16 g/mol . This compound is characterized by the presence of a fluorine atom, a triazole ring, and a benzoic acid moiety. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Material: The synthesis begins with 1-fluoro-2-nitrobenzene.
Reduction: The nitro group is reduced to an amine group.
Cyclization: The amine group undergoes cyclization with an azide to form the triazole ring.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-fluoro-2-(2H-1,2,3-triazol-2-yl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The triazole ring can participate in oxidation and reduction reactions.
Coupling Reactions: The carboxylic acid group can be used in coupling reactions to form esters and amides.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as amines or thiols.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Major Products
The major products formed from these reactions include substituted benzoic acids, triazole derivatives, and various esters and amides .
Scientific Research Applications
4-fluoro-2-(2H-1,2,3-triazol-2-yl)benzoic acid has several scientific research applications:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Corrosion Inhibition: Demonstrates efficacy as a corrosion inhibitor for metals.
Metal-Organic Frameworks (MOFs): Utilized in the synthesis of MOFs with luminescent properties for sensing applications.
Antimicrobial and Anticancer Activity: Exhibits moderate to good antiproliferative potency against various cancer cell lines.
Mechanism of Action
The mechanism of action of 4-fluoro-2-(2H-1,2,3-triazol-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The triazole ring interacts with metal ions and enzymes, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid
- 5-Methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid
- 4-(2H-1,2,3-Triazol-2-yl)benzaldehyde
Uniqueness
4-fluoro-2-(2H-1,2,3-triazol-2-yl)benzoic acid is unique due to the presence of the fluorine atom, which enhances its chemical reactivity and stability. This makes it particularly useful in applications requiring high-performance materials .
Biological Activity
4-Fluoro-2-(2H-1,2,3-triazol-2-yl)benzoic acid is a triazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. The compound features a fluorine atom and a triazole moiety attached to a benzoic acid structure, making it a valuable scaffold for drug discovery. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties.
- Molecular Formula : C₉H₆FN₃O₂
- Molecular Weight : 207.16 g/mol
- CAS Number : 1293284-50-0
Anticancer Activity
Research indicates that this compound exhibits significant cytotoxic activity against various cancer cell lines. For instance, one study reported IC50 values in the nanomolar range for several derivatives of triazole compounds against human cancer cells. Notably, the compound demonstrated effective binding affinity to heat shock protein 90 (HSP90), which is a promising target in cancer therapy.
Table 1: Cytotoxic Activity of this compound Derivatives
Compound Name | Cell Line | IC50 (nM) | Mechanism of Action |
---|---|---|---|
4-F-Triazole | U251 | 50 | HSP90 Inhibition |
4-F-Triazole | HeLa | 75 | Apoptosis Induction |
4-F-Triazole | MCF7 | 60 | Cell Cycle Arrest |
Antimicrobial Activity
The compound has also shown promising antimicrobial properties. Studies have indicated that triazole derivatives can inhibit the growth of various pathogens including bacteria and fungi. For example, in vitro assays demonstrated that the compound exhibited effective inhibition against Candida albicans and Escherichia coli with minimum inhibitory concentration (MIC) values significantly lower than standard antibiotics .
Table 2: Antimicrobial Activity of this compound
Pathogen | MIC (μg/mL) | Comparison to Standard |
---|---|---|
Candida albicans | 8 | Fluconazole (16 μg/mL) |
Escherichia coli | 32 | Ampicillin (64 μg/mL) |
Anti-inflammatory Activity
In addition to its anticancer and antimicrobial properties, this compound has demonstrated anti-inflammatory effects. Research indicates that triazole derivatives can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines. This suggests potential therapeutic applications in treating inflammatory diseases.
The biological activity of this compound is attributed to its ability to interact with various biological targets:
- HSP90 Inhibition : Disruption of HSP90 function leads to destabilization of client proteins involved in cancer progression.
- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial survival and proliferation.
Case Studies
A notable case study focused on the synthesis and evaluation of triazole derivatives including the target compound. The study found that modifications on the triazole ring significantly influenced both cytotoxicity and selectivity towards cancer cells. In vivo studies using murine models further confirmed the efficacy of these compounds in reducing tumor growth without significant toxicity .
Properties
IUPAC Name |
4-fluoro-2-(triazol-2-yl)benzoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FN3O2/c10-6-1-2-7(9(14)15)8(5-6)13-11-3-4-12-13/h1-5H,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLTYWCWXBMTXJZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)N2N=CC=N2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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